molecular formula C23H24N4OS2 B608786 M133 CAS No. 2127411-61-2

M133

Cat. No. B608786
M. Wt: 436.59
InChI Key: FFGSLXUZHVBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M133 is a selective histone deacetylase HDAC1 and HDAC2 inhibitor and potent antitumor agent.

Scientific Research Applications

1. Gene Therapy and Biomedical Research

M133-specific Tregs (regulatory T cells) have been identified in the brains of mice with coronavirus-induced encephalitis. These Tregs inhibit the proliferation and migration of conventional CD4 T cells, reduce microglia activation, and decrease mortality and morbidity without affecting virus clearance, offering insights for potential therapeutic applications in immunopathological diseases in infectious settings (Zhao, Zhao, & Perlman, 2014).

2. Virology

Research on the influenza A virus M1 protein has shown its critical role in viral replication. Studies indicate that mutations in the M1 gene can result in reduced viral replication and attenuated viral strains, suggesting potential avenues for vaccine development (Liu & Ye, 2005).

3. Molecular Biology

Studies have explored the role of the M1 protein of influenza A virus in virus assembly. The M2 protein cytoplasmic tail, which binds to the M1 protein, is crucial for the formation of infectious virus particles. This highlights the importance of the M2-M1 interaction in the virus lifecycle (McCown & Pekosz, 2006).

4. Immunology

The IL-33/ST2 axis, involving M1 macrophages, affects tumor growth by regulating mitophagy and reprogramming macrophage polarization. This discovery can contribute to the development of new cancer immunotherapies targeting the IL-33/ST2 axis (Xu et al., 2020).

5. Neuroscience

Research in neuroscience has explored the role of M1 and M2 microglia, questioning their existence and suggesting that terminology suggesting established microglial polarization pathways may hinder research progress (Ransohoff, 2016).

properties

CAS RN

2127411-61-2

Product Name

M133

Molecular Formula

C23H24N4OS2

Molecular Weight

436.59

IUPAC Name

4-((2-Aminophenyl)carbamoyl)benzyl ethyl(pyridin-4-ylmethyl)carbamodithioate

InChI

InChI=1S/C23H24N4OS2/c1-2-27(15-17-11-13-25-14-12-17)23(29)30-16-18-7-9-19(10-8-18)22(28)26-21-6-4-3-5-20(21)24/h3-14H,2,15-16,24H2,1H3,(H,26,28)

InChI Key

FFGSLXUZHVBGFN-UHFFFAOYSA-N

SMILES

S=C(SCC1=CC=C(C(NC2=CC=CC=C2N)=O)C=C1)N(CC)CC3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M133;  M 133;  M-133

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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